2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine
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Overview
Description
BTBT is a popular structural motif in the design of high-mobility organic semiconductors . It has also been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .
Synthesis Analysis
A modular approach to underexplored, unsymmetrical BTBT scaffolds delivers a library of BTBT materials from readily available coupling partners by combining a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .Molecular Structure Analysis
The molecular packing architecture parameter θT (angle of the projected hopping path of dimers relative to the reference axis) and ratio R (ratio between the transfer integrals at the parallel and transverse contacts) have been found to be two crucial factors influencing the mobility anisotropy in organic semiconductors .Chemical Reactions Analysis
BTBT derivatives show aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behaviour . The donor–π–acceptor–π–donor-integrated BTBT-TPE showed AIE whereas BTBT-NMe showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .Physical And Chemical Properties Analysis
The out-of-plane thermal conductivity is significant along the interlayer direction, larger for BTBT compared to C8-BTBT-C8 . These results are supported by molecular dynamics calculations performed on the corresponding molecular crystals .Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
- Role of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine :
Photovoltaic Devices (Solar Cells)
- Application of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine :
Thin-Film Transistors (TFTs)
- Role of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine :
Chemical Sensors
- Potential of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine :
Biological Imaging Agents
- Application of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine :
Materials Science: Organic Semiconductors
- Role of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine :
Mechanism of Action
Target of Action
The primary targets of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine could be a specific type of protein or enzyme in the body. These targets play a crucial role in a particular biochemical pathway.
Mode of Action
2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine may interact with its targets by binding to the active site, causing a conformational change that affects the function of the target. This interaction could either inhibit or enhance the activity of the target.
Biochemical Pathways
Upon interaction with its targets, 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine may affect certain biochemical pathways. The downstream effects could include the upregulation or downregulation of certain genes or the activation or inhibition of other proteins or enzymes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine would determine its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted would all impact its effectiveness.
Result of Action
The molecular and cellular effects of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine’s action could include changes in cell behavior, gene expression, or protein function. These changes could potentially lead to the desired therapeutic effect.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine.
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-4-naphthalen-2-yloxy-[1]benzothiolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2OS2/c1-2-8-18(9-3-1)17-31-27-28-24-22-12-6-7-13-23(22)32-25(24)26(29-27)30-21-15-14-19-10-4-5-11-20(19)16-21/h1-16H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLVOWSHEMIVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=CC5=CC=CC=C5C=C4)SC6=CC=CC=C63 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine |
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